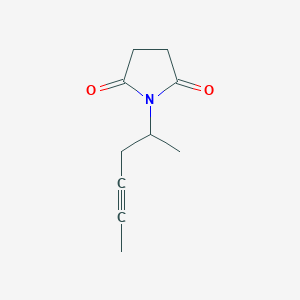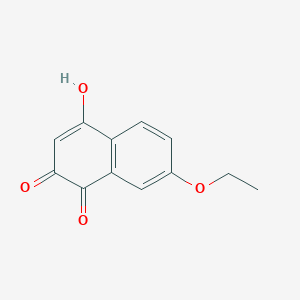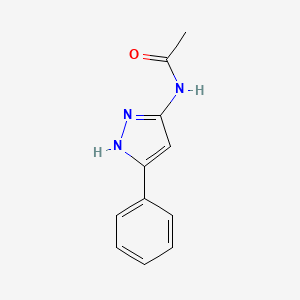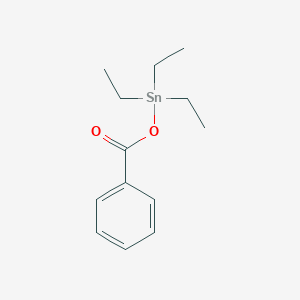
Triethyltin benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltin benzoate is an organotin compound with the molecular formula C13H20O2Sn. It is a derivative of tin and benzoic acid, where the tin atom is bonded to three ethyl groups and one benzoate group. Organotin compounds, including this compound, are known for their diverse applications in various fields, including industrial and biological research .
Méthodes De Préparation
The synthesis of triethyltin benzoate typically involves the reaction of triethyltin chloride with sodium benzoate. The reaction is carried out in an organic solvent such as toluene or benzene under reflux conditions. The general reaction can be represented as follows:
(C2H5)3SnCl+C6H5COONa→(C2H5)3SnOOC(C6H5)+NaCl
In industrial settings, the production of organotin compounds often involves the use of tin tetrachloride and ethylating agents to produce triethyltin derivatives, which are then reacted with benzoic acid or its salts to form this compound .
Analyse Des Réactions Chimiques
Triethyltin benzoate undergoes various chemical reactions, including:
Oxidation: Triethyltin compounds can be oxidized to form tin oxides. For example, this compound can be oxidized using hydrogen peroxide or other oxidizing agents.
Substitution: The benzoate group in this compound can be substituted with other ligands. For instance, reacting this compound with hydrochloric acid can yield triethyltin chloride and benzoic acid.
Hydrolysis: In the presence of water, this compound can hydrolyze to form triethyltin hydroxide and benzoic acid.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrochloric acid for substitution, and water for hydrolysis. The major products formed from these reactions are tin oxides, triethyltin chloride, and triethyltin hydroxide .
Applications De Recherche Scientifique
Triethyltin benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Triethyltin compounds are studied for their toxicological effects on biological systems. They are known to affect the central nervous system and are used in research to study neurotoxicity.
Medicine: Although not commonly used in therapeutic applications, triethyltin compounds are investigated for their potential use in drug delivery systems and as anticancer agents.
Mécanisme D'action
The mechanism of action of triethyltin benzoate involves its interaction with cellular components. Triethyltin compounds are known to disrupt mitochondrial function by inhibiting oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The molecular targets include mitochondrial enzymes and membrane proteins, which are affected by the binding of triethyltin ions .
Comparaison Avec Des Composés Similaires
Triethyltin benzoate can be compared with other organotin compounds such as triethyltin chloride, triethyltin acetate, and triphenyltin benzoate. While all these compounds share similar toxicological properties, this compound is unique due to its specific benzoate ligand, which can influence its reactivity and applications. For example:
Triethyltin chloride: Used primarily in organic synthesis and as a precursor for other triethyltin compounds.
Triethyltin acetate: Similar to this compound but with an acetate ligand, used in similar applications.
Triphenyltin benzoate: Contains phenyl groups instead of ethyl groups, used as a biocide and in agricultural applications.
Propriétés
Numéro CAS |
3646-80-8 |
|---|---|
Formule moléculaire |
C13H20O2Sn |
Poids moléculaire |
327.01 g/mol |
Nom IUPAC |
triethylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C2H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
KYFSRNRVSILODI-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)
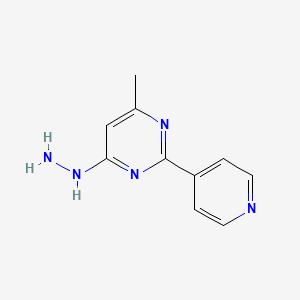
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)


![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
